1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-nitrophenyl)piperazine
Description
1-(2-bicyclo[221]hept-5-enylmethyl)-4-(4-nitrophenyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and nitrophenyl group
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-21(23)18-5-3-17(4-6-18)20-9-7-19(8-10-20)13-16-12-14-1-2-15(16)11-14/h1-6,14-16H,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAVWKHTULDOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-nitrophenyl)piperazine typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-enylmethyl precursor. This precursor is then reacted with 4-nitrophenylpiperazine under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group plays a crucial role in these interactions, potentially leading to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-5-en-2-yl tert-butyl(dimethyl)silyl ether: This compound shares the bicyclic structure but differs in its functional groups.
Bicyclo[2.2.1]hept-2-ene, 5-(trimethylsilyl)-, homopolymer: Another compound with a similar bicyclic core but different substituents.
The uniqueness of 1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-nitrophenyl)piperazine lies in its combination of the bicyclic structure with the nitrophenyl group, which imparts distinct chemical and biological properties.
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